molecular formula C26H20Cl2N4 B1667693 N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine CAS No. 103051-26-9

N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine

Cat. No. B1667693
M. Wt: 459.4 g/mol
InChI Key: BYKKMDXGWCEUAY-QUPMIFSKSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Reactions and Interactions

N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine is involved in various chemical reactions and interactions. For example, its analogues participate in reactions with nitrogenated nucleophiles, demonstrating diverse reactivity depending on the substrate-nucleophile combination, as explored in a study by Caram et al. (2006) on the reactions of α-diazomethine groups with nitrogenated nucleophiles, which includes primary amines and phenylhydrazine (Caram, Piro, Castellano, Mirífico, & Vasini, 2006).

Synthesis and Antimicrobial Evaluation

Compounds related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine have been synthesized and evaluated for their antimicrobial properties. Vora and Vyas (2019) conducted a study on the synthesis of novel compounds related to this chemical, which included antimicrobial evaluation (Vora & Vyas, 2019).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed in various studies. For instance, Li et al. (2012) investigated the molecule of a related compound, focusing on its conformation and the formation of dimensional networks via hydrogen bonds (Li, Liu, Ma, & Dong, 2012).

Anti-Inflammatory Activity

Some derivatives have been studied for their potential anti-inflammatory activity. Venkatesh and Pandeya (2009) synthesized novel thiadiazolidine derivatives related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine, and evaluated their anti-inflammatory activity, finding that certain compounds showed promising results (Venkatesh & Pandeya, 2009).

Unique Properties and Reactions

The unique properties and reactions of compounds related to N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine have also been a subject of study. Nakayama et al. (1998) explored the treatment of related compounds with various reagents, revealing interesting reactivity and yielding diverse products (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It can include toxicity information, safety precautions, and disposal methods.


Future Directions

This involves potential applications or areas of research for the compound. It can be based on its properties, reactivity, or biological activity.


properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-ethyliminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4/c1-2-29-22-16-26-24(15-23(22)30-19-11-7-17(27)8-12-19)31-21-5-3-4-6-25(21)32(26)20-13-9-18(28)10-14-20/h3-16,30H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKKMDXGWCEUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-Bis(4-chlorophenyl)-3-(ethylimino)-3,5-dihydro-2-phenazinamine

CAS RN

103051-26-9
Record name B 746
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103051269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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